molecular formula C9H16ClNO3 B2562433 rac-ethyl(1R,2S)-2-(ethoxymethanimidoyl)cyclopropane-1-carboxylatehydrochloride,cis CAS No. 2243510-33-8

rac-ethyl(1R,2S)-2-(ethoxymethanimidoyl)cyclopropane-1-carboxylatehydrochloride,cis

Cat. No.: B2562433
CAS No.: 2243510-33-8
M. Wt: 221.68
InChI Key: GQECZYQFORQHMT-HHQFNNIRSA-N
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Description

Chemical Structure and Properties The compound, with the molecular formula C₉H₁₆ClNO₃ and molecular weight 221.69 g/mol, features a cyclopropane ring substituted with an ethoxymethanimidoyl group at position 2 and an ethyl carboxylate group at position 1, in a cis (1R,2S) configuration. The hydrochloride salt enhances its solubility in polar solvents . The "rac-" prefix indicates a racemic mixture, containing equal proportions of enantiomers. Its stereochemical designation (cis) distinguishes it from diastereomers like the (1R,2R) variant, which may exhibit divergent physicochemical or biological behaviors .

Properties

IUPAC Name

ethyl (1S,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-3-12-8(10)6-5-7(6)9(11)13-4-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQECZYQFORQHMT-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1CC1C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=N)[C@@H]1C[C@@H]1C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound rac-ethyl(1R,2S)-2-(ethoxymethanimidoyl)cyclopropane-1-carboxylate hydrochloride, cis, is a chiral cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: rac-ethyl(1R,2S)-2-(ethoxymethanimidoyl)cyclopropane-1-carboxylate hydrochloride
  • Molecular Formula: C₉H₁₄ClN₁O₂
  • Molecular Weight: 188.67 g/mol
  • CAS Number: 144072-15-1

Structural Characteristics

The structural framework of this compound includes a cyclopropane ring which contributes to its unique reactivity and interaction with biological targets. The presence of an ethoxymethanimidoyl group enhances its potential as a bioactive molecule.

The biological activity of rac-ethyl(1R,2S)-2-(ethoxymethanimidoyl)cyclopropane-1-carboxylate hydrochloride can be attributed to its ability to interact with specific biological pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic processes.

  • Enzyme Inhibition:
    • The compound has shown promise in inhibiting enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission.
  • Antimicrobial Activity:
    • Initial assays indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects:
    • In vitro studies have demonstrated that rac-ethyl(1R,2S)-2-(ethoxymethanimidoyl)cyclopropane can modulate inflammatory pathways, reducing cytokine production in activated macrophages.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of the compound:

StudyMethodologyFindings
Study 1AChE inhibition assayIC50 value of 45 μM, indicating moderate inhibition
Study 2Antimicrobial susceptibility testingEffective against E. coli and S. aureus with MIC values of 32 μg/mL
Study 3Cytokine release assaySignificant reduction in TNF-alpha production by 50% at 10 μM concentration

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cyclopropane Derivatives

ZK159222
  • Structure : Butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate .
  • Key Differences :
    • Larger molecular weight (~634 g/mol vs. 221.69 g/mol), reducing solubility.
    • Extended substituents (butyl ester, hydroxylated cyclohexane) enhance receptor binding specificity, likely targeting nuclear hormone receptors .
  • Functional Impact : The bulkier structure of ZK159222 may limit membrane permeability compared to the target compound’s compact cyclopropane core .
TCPOBOP
  • Structure : 1,4-bis-[2-(3,5-dichloropyridyloxy)]benzene .
  • Key Differences :
    • Aromatic dichloropyridyl groups replace cyclopropane, conferring rigidity.
    • Lacks carboxylate or imidoyl groups, instead featuring ether linkages.
Physicochemical Properties
Property Target Compound ZK159222 EB1089 (Seocalcitol)
Molecular Weight (g/mol) 221.69 ~634 452.63
Solubility High (HCl salt) Moderate (lipophilic) Low (hydroxylated)
Key Functional Groups Ethyl carboxylate, ethoxymethanimidoyl Butyl ester, hydroxylated cyclohexane Triene, diol, methyl groups

Analytical and Crystallographic Insights

  • SHELX Applications : The SHELX suite (e.g., SHELXL, SHELXS) is critical for refining the target compound’s crystal structure, resolving cis vs. trans configurations and verifying racemic purity .
  • Diastereomer Differentiation : The (1R,2R) diastereomer (mentioned in ) would exhibit distinct dipole moments and crystal packing, detectable via SHELX-refined diffraction data .

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